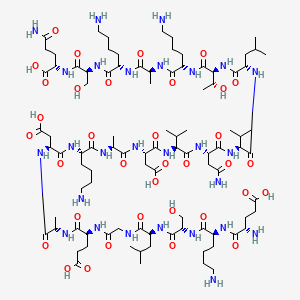
L-Glutamine, L-a-glutamyl-L-lysyl-L-seryl-L-leucylglycyl-L-a-glutamyl-L-alanyl-L-a-aspartyl-L-lysyl-L-alanyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-valyl-L-leucyl-L-threonyl-L-lysyl-L-alanyl-L-lysyl-L-s
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamine, L-a-glutamyl-L-lysyl-L-seryl-L-leucylglycyl-L-a-glutamyl-L-alanyl-L-a-aspartyl-L-lysyl-L-alanyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-valyl-L-leucyl-L-threonyl-L-lysyl-L-alanyl-L-lysyl-L-s is a complex peptide composed of multiple amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the stepwise addition of amino acids in a specific sequence. Each amino acid is protected by a suitable protecting group to prevent unwanted side reactions. The peptide bonds are formed using coupling reagents such as carbodiimides or phosphonium salts. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this peptide may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is widely used due to its efficiency and ability to produce large quantities of peptides with high purity. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of peptide bonds or side chains.
Reduction: Reduction of disulfide bonds or other functional groups.
Substitution: Nucleophilic substitution reactions on side chains.
Hydrolysis: Cleavage of peptide bonds by water or enzymes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), nucleophiles (e.g., amines), and hydrolytic enzymes (e.g., proteases). Reaction conditions vary depending on the desired transformation but often involve controlled pH, temperature, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized peptides or amino acids, while hydrolysis typically produces smaller peptide fragments or free amino acids.
Wissenschaftliche Forschungsanwendungen
This peptide has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and biomaterials.
Industry: Utilized in the development of novel materials and biotechnological processes.
Wirkmechanismus
The mechanism of action of this peptide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways depend on the peptide’s structure and the biological context in which it is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with similar amino acid composition but simpler structure.
L-Tyrosyl-L-a-glutamyl-L-seryl-L-isoleucyl-L-arginyl-L-isoleucylglycyl-L-valyl-L-alanyl-L-prolyl-L-seryl-L-glutamine trifluoroacetate: Another complex peptide with different amino acid sequence.
N-Acetylmuramyl-L-alanyl-D-isoglutamine hydrate: A peptide with distinct functional groups and applications.
Uniqueness
The uniqueness of L-Glutamine, L-a-glutamyl-L-lysyl-L-seryl-L-leucylglycyl-L-a-glutamyl-L-alanyl-L-a-aspartyl-L-lysyl-L-alanyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-valyl-L-leucyl-L-threonyl-L-lysyl-L-alanyl-L-lysyl-L-s lies in its specific amino acid sequence and potential for diverse applications. Its complex structure allows for unique interactions with biological molecules, making it a valuable tool in research and industry.
Eigenschaften
Molekularformel |
C94H163N27O35 |
|---|---|
Molekulargewicht |
2231.5 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C94H163N27O35/c1-43(2)35-58(114-90(151)64(42-123)118-84(145)55(24-16-20-34-98)108-78(139)51(99)25-29-68(128)129)79(140)102-40-67(127)106-56(27-30-69(130)131)82(143)105-49(11)76(137)112-61(38-70(132)133)85(146)109-52(21-13-17-31-95)80(141)104-48(10)77(138)113-62(39-71(134)135)88(149)120-73(46(7)8)92(153)116-60(37-66(101)126)87(148)119-72(45(5)6)91(152)115-59(36-44(3)4)86(147)121-74(50(12)124)93(154)110-53(22-14-18-32-96)81(142)103-47(9)75(136)107-54(23-15-19-33-97)83(144)117-63(41-122)89(150)111-57(94(155)156)26-28-65(100)125/h43-64,72-74,122-124H,13-42,95-99H2,1-12H3,(H2,100,125)(H2,101,126)(H,102,140)(H,103,142)(H,104,141)(H,105,143)(H,106,127)(H,107,136)(H,108,139)(H,109,146)(H,110,154)(H,111,150)(H,112,137)(H,113,138)(H,114,151)(H,115,152)(H,116,153)(H,117,144)(H,118,145)(H,119,148)(H,120,149)(H,121,147)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,155,156)/t47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,72-,73-,74-/m0/s1 |
InChI-Schlüssel |
QJSMSBOOWBEZSE-FCYLZPHTSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


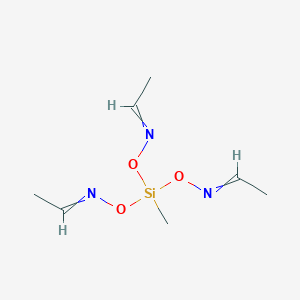
![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)

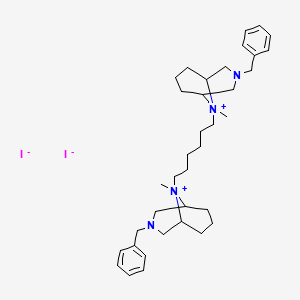





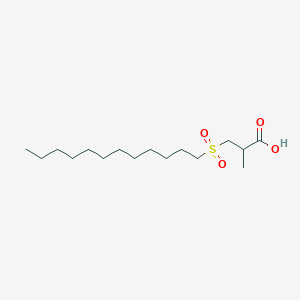

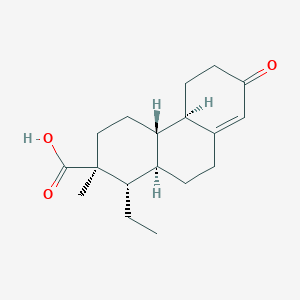
![2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride](/img/structure/B13735496.png)
![ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]prop-2-enoate](/img/structure/B13735501.png)
